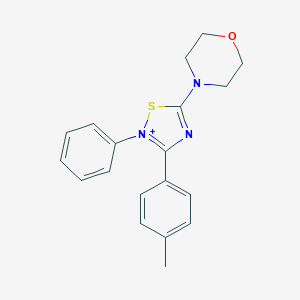![molecular formula C11H10Cl2N4 B385748 4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole](/img/structure/B385748.png)
4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole is an organic compound with the molecular formula C11H10Cl2N4 and a molecular weight of 269.13 g/mol. This compound is characterized by the presence of two chlorine atoms, a pyrazole ring, and an aniline moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole typically involves the reaction of 2,5-dichloroaniline with 3,5-dimethylpyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole can be compared with other similar compounds such as:
2,5-dichloroaniline: Lacks the pyrazole ring, making it less versatile in certain
Propiedades
Fórmula molecular |
C11H10Cl2N4 |
|---|---|
Peso molecular |
269.13g/mol |
Nombre IUPAC |
(2,5-dichlorophenyl)-(3,5-dimethyl-1H-pyrazol-4-yl)diazene |
InChI |
InChI=1S/C11H10Cl2N4/c1-6-11(7(2)15-14-6)17-16-10-5-8(12)3-4-9(10)13/h3-5H,1-2H3,(H,14,15) |
Clave InChI |
MFTCDLHOSXUWJT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)N=NC2=C(C=CC(=C2)Cl)Cl |
SMILES canónico |
CC1=C(C(=NN1)C)N=NC2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-benzyl-5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B385665.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B385667.png)
![2-(2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-1,3-oxazol-5-amine](/img/structure/B385672.png)



![4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B385677.png)
![4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine](/img/structure/B385679.png)

![ethyl 2-[({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B385682.png)

![ethyl 2-[[2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B385686.png)

![4-[4-(4-Methylphenyl)-5-(4-morpholinylcarbonyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B385688.png)
